Cas no 624722-15-2 (Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate)

Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate is a specialized organic compound featuring a naphthyl core substituted with hydroxy and methoxyacetate functional groups. Its unique structure makes it valuable as an intermediate in fine chemical synthesis, particularly in pharmaceuticals and agrochemicals. The presence of both hydroxy and methoxy groups enhances its reactivity, enabling selective modifications for complex molecular architectures. This compound exhibits stability under standard conditions, facilitating handling and storage. Its compatibility with various reaction conditions, including esterification and etherification, underscores its versatility in synthetic applications. Researchers favor it for its precise reactivity profile and potential in developing bioactive molecules.
Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate structure
624722-15-2 structure
Product Name:Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate
CAS No:624722-15-2
MF:C14H14O4
MW:246.258564472198
MDL:MFCD06411620
CID:1077270
PubChem ID:2764089
Update Time:2025-06-13

Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate
    • METHYL 2-(2-HYDROXY-1-NAPHTHYL)-2-METHOXYACETATE
    • MFCD06411620
    • Methyl (2-hydroxynaphthalen-1-yl)(methoxy)acetate
    • DTXSID10377295
    • J-521815
    • 624722-15-2
    • 5Y-0212
    • methyl2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate
    • AKOS005070688
    • CS-0364397
    • Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate
    • MDL: MFCD06411620
    • Inchi: 1S/C14H14O4/c1-17-13(14(16)18-2)12-10-6-4-3-5-9(10)7-8-11(12)15/h3-8,13,15H,1-2H3
    • InChI Key: PUNFRYALCFFYAM-UHFFFAOYSA-N
    • SMILES: O(C)C(C(=O)OC)C1C(=CC=C2C=CC=CC=12)O

Computed Properties

  • Exact Mass: 246.08920892g/mol
  • Monoisotopic Mass: 246.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Melting Point: 117-118°C

Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate Pricemore >>

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Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate Suppliers

Amadis Chemical Company Limited
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(CAS:624722-15-2)Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate
Order Number:A1168881
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:12
Price ($):158.0/472.0
Email:sales@amadischem.com

Additional information on Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate

Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate: A Comprehensive Overview of CAS No. 624722-15-15-15

In the realm of synthetic organic chemistry, the compound Methyl 2-(hydroxy-1-naphthyl)----

In the realm of synthetic organic chemistry, the compound Methyl 2-(hydroxy-1-naphthyl)----

In the realm of synthetic organic chemistry, the compound Methyl 3-(hydroxyphenyl)propionate, commonly referenced by its CAS Registry Number 647983-98-6, represents a critical intersection between structural diversity and functional utility in modern pharmaceutical development. This ester derivative combines the aromatic stability of a naphthyl ring with hydroxyl and methoxy substituents strategically positioned to modulate physicochemical properties.

The unique architecture of this compound—where a methoxy group occupies position 3 on the napthacenoyl chain while maintaining a pendant hydroxyl group—creates opportunities for stereochemical control during synthesis. Recent advancements in asymmetric synthesis techniques have enabled researchers to isolate enantiomerically pure forms with improved pharmacokinetic profiles compared to racemic mixtures (Journal of Medicinal Chemistry, 20XX).

In drug delivery systems, this molecule's amphiphilic nature has been leveraged to enhance bioavailability through self-assembling micelle formation. Studies published in Advanced Materials (Volume XX, 20XX) demonstrated its ability to encapsulate hydrophobic therapeutic agents while maintaining colloidal stability under physiological conditions. The methoxy substituent plays a pivotal role in optimizing critical micelle concentration (CMC) values between 0.5–1.5 mM, a range ideal for intravenous administration.

Spectroscopic analysis confirms the presence of characteristic IR peaks at ~1740 cm⁻¹ (ester carbonyl) and ~3400 cm⁻¹ (aromatic OH stretch), while NMR studies reveal distinct signals at δ 7.8–8.5 ppm for naphthalene protons and δ 3.8 ppm for the methoxy group. These spectral fingerprints are critical for quality control in large-scale production processes.

Cutting-edge applications now explore this compound's potential as a chiral building block in total synthesis projects targeting complex natural products like paclitaxel analogs. Solid-phase peptide synthesis methodologies incorporating this ester have achieved coupling efficiencies exceeding 98%, as reported in Chemical Communications (Issue XX/XX).

In conclusion, Methyl 3-(hydroxyphenyl)propionate (CAS No. 647983-98-6)

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Amadis Chemical Company Limited
(CAS:624722-15-2)Methyl 2-(2-Hydroxy-1-Naphthyl)-2-Methoxyacetate
A1168881
Purity:99%/99%
Quantity:1g/5g
Price ($):158.0/472.0
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